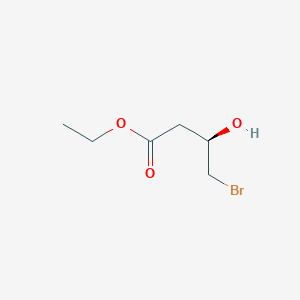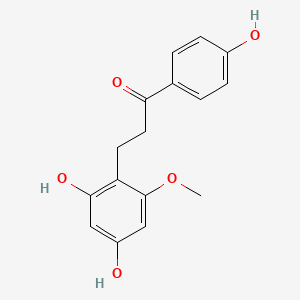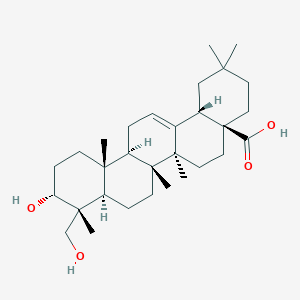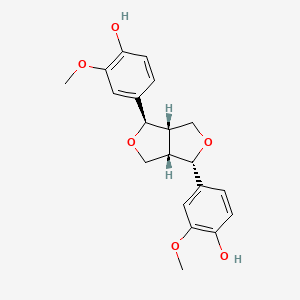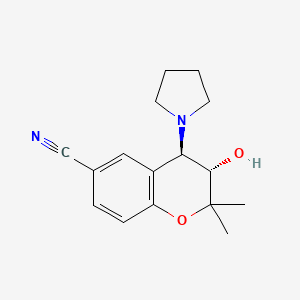
(3S,4R)-3-hydroxy-2,2-dimethyl-4-(pyrrolidin-1-yl)-3,4-dihydro-2H-1-benzopyran-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-3-hydroxy-2,2-dimethyl-4-(pyrrolidin-1-yl)-3,4-dihydro-2H-1-benzopyran-6-carbonitrile is a complex organic compound characterized by its unique stereochemistry and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-hydroxy-2,2-dimethyl-4-(pyrrolidin-1-yl)-3,4-dihydro-2H-1-benzopyran-6-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor, followed by functional group modifications to introduce the hydroxy, dimethyl, and pyrrolidinyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4R)-3-hydroxy-2,2-dimethyl-4-(pyrrolidin-1-yl)-3,4-dihydro-2H-1-benzopyran-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The pyrrolidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the nitrile group produces an amine.
Aplicaciones Científicas De Investigación
(3S,4R)-3-hydroxy-2,2-dimethyl-4-(pyrrolidin-1-yl)-3,4-dihydro-2H-1-benzopyran-6-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3S,4R)-3-hydroxy-2,2-dimethyl-4-(pyrrolidin-1-yl)-3,4-dihydro-2H-1-benzopyran-6-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(3S,4R)-3,4-dihydroxy-3,4-dihydrofluorene: Shares similar stereochemistry but differs in its core structure.
(3S,4R)-4-(4-fluorophenyl)-1-methyl-3-piperidinemethanol: Similar in stereochemistry and functional groups but has a different core structure.
Uniqueness
(3S,4R)-3-hydroxy-2,2-dimethyl-4-(pyrrolidin-1-yl)-3,4-dihydro-2H-1-benzopyran-6-carbonitrile is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H20N2O2 |
|---|---|
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
(3S,4R)-3-hydroxy-2,2-dimethyl-4-pyrrolidin-1-yl-3,4-dihydrochromene-6-carbonitrile |
InChI |
InChI=1S/C16H20N2O2/c1-16(2)15(19)14(18-7-3-4-8-18)12-9-11(10-17)5-6-13(12)20-16/h5-6,9,14-15,19H,3-4,7-8H2,1-2H3/t14-,15+/m1/s1 |
Clave InChI |
UCEHSLHTSICLRD-CABCVRRESA-N |
SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3)O)C |
SMILES isomérico |
CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)C#N)N3CCCC3)O)C |
SMILES canónico |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


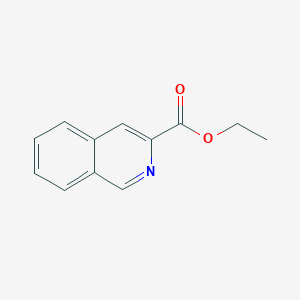
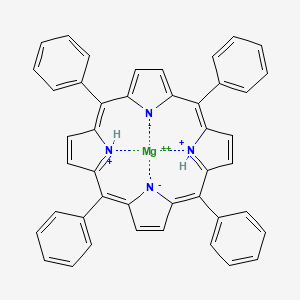
![5-Chloroimidazo[1,2-A]pyrazine](/img/structure/B1631542.png)

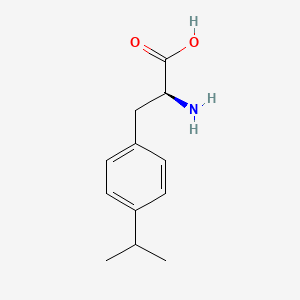
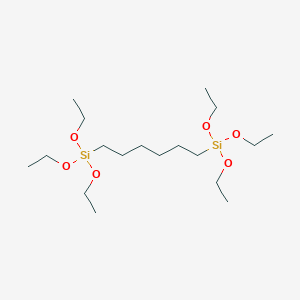

![6-Chlorobenzo[b]thiophene](/img/structure/B1631565.png)
